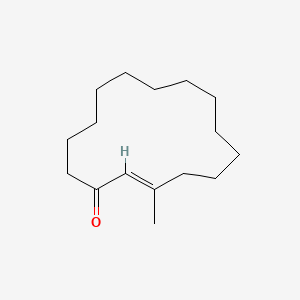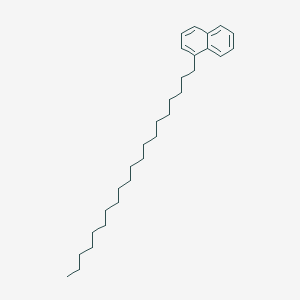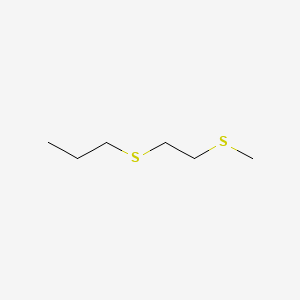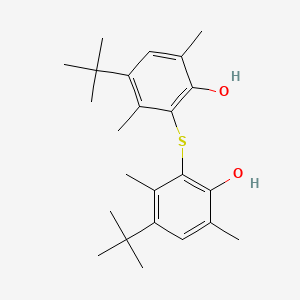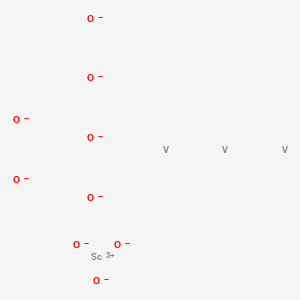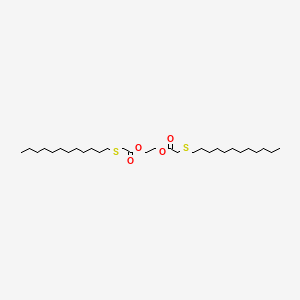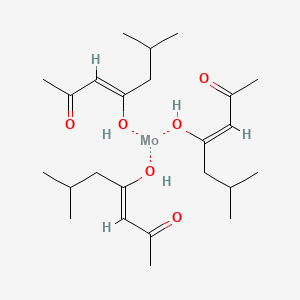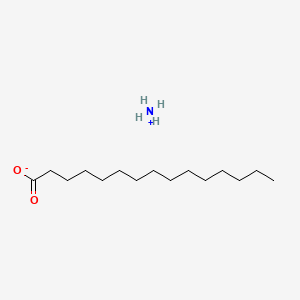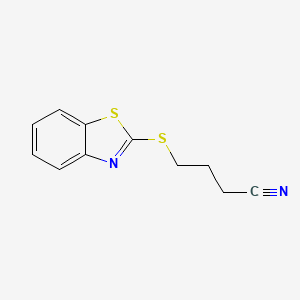
5,5-Dihydroxyvaleraldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dihydroxyvaleraldehyde: is an organic compound with the molecular formula C5H10O3 5,5-dihydroxypentanal . This compound is characterized by the presence of two hydroxyl groups and an aldehyde group on a five-carbon chain. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,5-Dihydroxyvaleraldehyde can be synthesized through several methods. One common method involves the oxidation of 5,5-dihydroxyvaleric acid . This reaction typically uses an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds as follows:
C5H10O4+Oxidizing Agent→C5H10O3+By-products
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of glutaraldehyde in the presence of a suitable catalyst such as palladium on carbon . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5,5-Dihydroxyvaleraldehyde can be further oxidized to form using oxidizing agents like .
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as or .
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form derivatives like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, or alkyl halides under appropriate conditions.
Major Products:
Oxidation: 5,5-Dihydroxyvaleric acid.
Reduction: 5,5-Dihydroxyvaleric alcohol.
Substitution: Various esters and ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
5,5-Dihydroxyvaleraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,5-Dihydroxyvaleraldehyde involves its reactivity due to the presence of both hydroxyl and aldehyde groups. These functional groups allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparación Con Compuestos Similares
- 5-Hydroxyvaleraldehyde
- 5,5-Dihydroxyvaleric acid
- Glutaraldehyde
Comparison:
- 5-Hydroxyvaleraldehyde: Contains only one hydroxyl group and an aldehyde group, making it less reactive compared to 5,5-Dihydroxyvaleraldehyde.
- 5,5-Dihydroxyvaleric acid: Contains two hydroxyl groups and a carboxylic acid group, making it more acidic and less reactive in certain reactions.
- Glutaraldehyde: Contains two aldehyde groups, making it highly reactive and commonly used as a cross-linking agent in various applications.
This compound is unique due to the presence of both hydroxyl and aldehyde groups, providing it with versatile reactivity and making it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
51052-01-8 |
|---|---|
Fórmula molecular |
C5H10O3 |
Peso molecular |
118.13 g/mol |
Nombre IUPAC |
5,5-dihydroxypentanal |
InChI |
InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h4-5,7-8H,1-3H2 |
Clave InChI |
JVWLHJMVGBZOGY-UHFFFAOYSA-N |
SMILES canónico |
C(CC=O)CC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


